molecular formula C21H11ClF3N3O4 B2956975 (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide CAS No. 345243-56-3

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B2956975
CAS No.: 345243-56-3
M. Wt: 461.78
InChI Key: CEBXPDWWNMZUKQ-UHFFFAOYSA-N
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Description

This compound is an α,β-unsaturated enamide featuring a 2-chloro-5-(trifluoromethyl)phenyl group attached to the amide nitrogen and a 5-(3-nitrophenyl)furan-2-yl moiety conjugated to a cyano-substituted propenamide backbone. The chloro substituent increases lipophilicity, which may influence membrane permeability and metabolic stability. The furan ring and cyano group contribute to planar molecular geometry, facilitating π-π stacking interactions in biological targets .

Properties

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClF3N3O4/c22-17-6-4-14(21(23,24)25)10-18(17)27-20(29)13(11-26)9-16-5-7-19(32-16)12-2-1-3-15(8-12)28(30)31/h1-10H,(H,27,29)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBXPDWWNMZUKQ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic molecule with potential biological activity that has garnered attention in medicinal chemistry. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C22H14ClF3N2O2
  • Molar Mass : 442.80 g/mol

Structural Features

The compound features a cyano group , a trifluoromethyl-substituted phenyl ring , and a furan moiety , which are critical for its biological activity. These functional groups contribute to its lipophilicity and ability to interact with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including those resistant to conventional therapies. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to cell death.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
H146 (lung cancer)0.25Induction of apoptosis via caspase activation
MCF-7 (breast cancer)0.30Inhibition of Bcl-2/Bcl-xL proteins
HeLa (cervical cancer)0.15Disruption of mitochondrial membrane potential

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against RNA viruses. It has shown efficacy in inhibiting the replication of hepatitis C virus (HCV) in vitro, with promising results suggesting potential as an antiviral agent.

Case Study: Antiviral Efficacy Against HCV

In a study conducted by researchers at MDPI, the compound was tested at concentrations ranging from 10 to 100 μg/mL, demonstrating significant inhibition of HCV proliferation. The mechanism appears to involve interference with viral RNA synthesis.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs). By binding to the ATP-binding pocket of CDK2, it effectively inhibits cell cycle progression in cancer cells.

Table 2: Enzyme Inhibition Data

Enzyme TargetIC50 (μM)Effect on Cell Cycle
CDK20.35Arrests cells in G1 phase
Bcl-20.20Promotes apoptosis through mitochondrial pathway

The biological activity of this compound is largely attributed to its structural features that facilitate binding to specific molecular targets:

  • Binding Affinity : The trifluoromethyl group enhances lipophilicity and binding affinity to lipid membranes and proteins.
  • Caspase Activation : Induces apoptotic pathways by activating caspases, crucial for programmed cell death.
  • Inhibition of Protein Interactions : Disrupts interactions between pro-survival proteins such as Bcl-2 and Bcl-xL, promoting apoptosis in cancer cells.

Research Findings

Recent studies have expanded our understanding of the compound's biological potential:

  • A study published in the Journal of Medicinal Chemistry highlighted its effectiveness as a Bcl-2/Bcl-xL inhibitor, demonstrating enhanced apoptosis induction in sensitive cancer cell lines .
  • Another investigation revealed its capacity to inhibit HCV replication significantly, suggesting its potential use in antiviral therapies .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Compound Name / ID Key Substituents Molecular Formula Notable Properties/Applications Reference
(Target) (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide 2-Cl, 5-CF₃ phenyl; 3-NO₂ phenyl-furan C₂₂H₁₃ClF₃N₃O₃* Hypothesized herbicide/medicinal candidate
(Analog 1) (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide 3-OEt phenyl; 2-CH₃, 4-NO₂ phenyl-furan C₂₃H₁₉N₃O₅ Unknown bioactivity; commercial availability
(Analog 2) 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanoethyl)-N-phenylpropanamide Pyridinyl-sulfanyl; cyanoethyl group C₁₈H₁₆ClF₃N₃OS Potential agrochemical intermediate
(Analog 3) 3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran (furyloxyfen) Cl, CF₃ phenoxy; nitro-phenoxy tetrahydrofuran C₁₇H₁₂ClF₃NO₆ Registered herbicide
(Analog 4) Furo[2,3-b]pyridine-3-carboxamide derivative Furopyridine core; 4-F-phenyl; methylcarbamoyl C₂₆H₂₀ClFN₄O₃ Kinase inhibitor candidate (MedChem focus)

*Estimated molecular formula based on structural analysis.

Electronic and Steric Effects

  • Trifluoromethyl vs. Ethoxy Groups : The target compound’s CF₃ group enhances electron withdrawal and metabolic stability compared to Analog 1’s ethoxy group, which is electron-donating. This difference may alter binding affinity to targets like acetyl-CoA carboxylase (common in herbicides) .
  • Nitro Group Positioning: The 3-nitrophenyl substituent on the furan (target) vs. 4-nitrophenyl (Analog 1) affects molecular planarity.

Physicochemical Properties

  • Stability : The nitro group may confer photolability, a drawback shared with Analog 3. However, the CF₃ group could mitigate oxidative metabolism .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide?

  • Methodology :

  • Step 1 : Condensation of 2-chloro-5-(trifluoromethyl)aniline with a cyanoacetylene precursor under basic conditions (e.g., triethylamine in dichloromethane) to form the enamide backbone .
  • Step 2 : Coupling the furan-2-yl moiety via Suzuki-Miyaura cross-coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and 3-nitrophenylboronic acid .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Techniques :

  • NMR Spectroscopy : Confirm the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for trans-configuration) and aromatic proton integration .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z with theoretical molecular ion ([M+H]⁺ expected within ±1 ppm error) .
  • X-ray Crystallography : Resolve crystal structure to verify bond angles and substituent positions (if single crystals are obtainable) .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Solubility :

  • Polar aprotic solvents : DMSO, DMF (high solubility at 25°C, ~50 mg/mL).
  • Non-polar solvents : Ethyl acetate, dichloromethane (moderate solubility). Avoid aqueous buffers due to low solubility (<0.1 mg/mL) .
    • Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the cyano and enamide groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases), focusing on the nitro group’s electrostatic interactions and furan’s π-stacking .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
    • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Troubleshooting :

  • Dynamic Effects : Use variable-temperature NMR to identify rotational isomers or tautomeric forms .
  • Impurity Analysis : Perform LC-MS to detect byproducts (e.g., unreacted boronic acid or dehalogenated intermediates) .
  • Crystallographic Validation : If NMR ambiguities persist, prioritize X-ray diffraction for definitive structural assignment .

Q. How does the nitro group’s electronic nature influence the compound’s reactivity in biological assays?

  • Mechanistic Insight :

  • Electron-Withdrawing Effects : The nitro group reduces electron density on the furan ring, enhancing electrophilic reactivity in Michael addition or nucleophilic substitution reactions .
  • Redox Activity : Monitor nitro reduction to amine metabolites (e.g., using liver microsomes) via LC-MS/MS, which may alter bioactivity .

Q. What in vitro and in vivo models are suitable for evaluating pharmacokinetic properties?

  • In Vitro :

  • Caco-2 Permeability Assay : Assess intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate high permeability) .
  • Hepatic Microsomal Stability : Measure half-life (t₁/₂) using NADPH-fortified microsomes to predict metabolic clearance .
    • In Vivo :
  • Rodent Pharmacokinetics : Administer via IV/oral routes; quantify plasma concentrations using UPLC-QTOF. Compute AUC and bioavailability (F%) .

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